Sodium N-palmitoyl-L-serinate
Overview
Description
Sodium N-palmitoyl-L-serinate (NaPMS) is an important surfactant that has been used in a variety of scientific research applications. It is a biocompatible, non-ionic surfactant that is composed of sodium and palmitic acid esterified with L-serine. NaPMS is known for its ability to form stable emulsions and is used in a variety of lab experiments due to its unique properties.
Scientific Research Applications
Dermatological Applications
Sodium N-palmitoyl-L-serinate has been studied for its potential in dermatological applications, particularly in skin barrier function and health. Research indicates that topical application can lower transepidermal water loss rates and accelerate barrier recovery, which is beneficial in conditions like allergic contact dermatitis .
Ceramide Synthesis Stimulation
This compound has shown promise in stimulating ceramide synthesis in human keratinocytes, which is crucial for maintaining skin barrier integrity and function. An increase in ceramide levels can be beneficial for various skin conditions and overall skin health .
Surface Active Properties
Sodium N-palmitoyl-L-serinate exhibits surface-active properties such as surface tension reduction, wetting power, foaming characteristics, emulsion stability, and calcium tolerance. These properties are valuable in the formulation of various cosmetic and pharmaceutical products .
Foam Stability Enhancement
In the field of surfactants, the fatty acyl structure of Sodium N-palmitoyl-L-serinate contributes to better interfacial activity and arrangement at interfaces, improving foam stability which is important for products like shampoos and cleansers .
Platelet Aggregation Inhibition
There is evidence that derivatives of Sodium N-palmitoyl-L-serinate can inhibit platelet aggregation, which is a critical factor in the prevention of thrombosis and cardiovascular diseases .
Bioactive Compound Source
As a natural product, Sodium N-palmitoyl-L-serinate is part of a rich source of bioactive compounds that have been instrumental in research, particularly in understanding complex biological structures and functions .
properties
IUPAC Name |
sodium;(2S)-2-(hexadecanoylamino)-3-hydroxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(22)20-17(16-21)19(23)24;/h17,21H,2-16H2,1H3,(H,20,22)(H,23,24);/q;+1/p-1/t17-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMKJRANXQGSEK-LMOVPXPDSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36NNaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40207430 | |
Record name | Sodium N-palmitoyl-L-serinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40207430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium N-palmitoyl-L-serinate | |
CAS RN |
58725-46-5 | |
Record name | Sodium N-palmitoyl-L-serinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058725465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium N-palmitoyl-L-serinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40207430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium N-palmitoyl-L-serinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.808 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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